Methyl 3-hydroxyoctanoate
Overview
Description
Methyl 3-hydroxyoctanoate, also known as β-Hydroxyoctanoic acid methyl ester, Methyl 3-hydroxycaprylate, or 3-Hydroxyoctanoic acid methyl ester, is a product in the category of Fatty Acid Methyl Esters (FAME) with a Hydroxy (OH) group . It is primarily found as polyhydroxyalkenoates in bacteria and other microorganisms where it can be as much as 90% of the dry weight in some circumstances .
Synthesis Analysis
A library of 18 different compounds was synthesized starting from ®-3-hydroxyoctanoic acid which is derived from the bacterial polymer polyhydroxyalkanoate (PHA). Ten derivatives, including halo and unsaturated methyl and benzyl esters, were synthesized and characterized for the first time .
Molecular Structure Analysis
The molecular formula of Methyl 3-hydroxyoctanoate is C9H18O3. It has an average mass of 174.237 Da and a monoisotopic mass of 174.125595 Da .
Physical And Chemical Properties Analysis
Methyl 3-hydroxyoctanoate has a density of 1.0±0.1 g/cm3, a boiling point of 259.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C. Its enthalpy of vaporization is 57.8±6.0 kJ/mol and it has a flash point of 102.2±12.6 °C. The index of refraction is 1.440 and it has a molar refractivity of 47.0±0.3 cm3 .
Scientific Research Applications
Biotechnological Products and Process Engineering
Application Summary
“Methyl 3-hydroxyoctanoate” is derived from the bacterial polymer polyhydroxyalkanoate (PHA). A library of 18 different compounds was synthesized starting from ®-3-hydroxyoctanoic acid . These compounds were evaluated for antimicrobial activity and in vitro antiproliferative effect with mammalian cell lines .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, it was mentioned that ten derivatives, including halo and unsaturated methyl and benzyl esters, were synthesized and characterized .
Results or Outcomes
The presence of the carboxylic group was essential for the antimicrobial activity, with minimal inhibitory concentrations against a panel of bacteria (Gram-positive and Gram-negative) and fungi (Candida albicans and Microsporum gypseum) in the range 2.8–7.0 mM and 0.1 –6.3 mM, respectively . 3-Halogenated octanoic acids exhibited the ability to inhibit C. albicans hyphae formation . In addition, ®-3-hydroxyoctanoic and (E)-oct-2-enoic acids inhibited quorum sensing-regulated pyocyanin production in the opportunistic pathogen Pseudomonas aeruginosa PAO1 . Generally, derivatives did not inhibit mammalian cell proliferation even at 3-mM concentrations, while only (E)-oct-2-enoic and 3-oxooctanoic acid had IC50 values of 1.7 and 1.6 mM with the human lung fibroblast cell line .
It’s also used in mass spectrometry for the identification and quantification of chemicals in the field of analytical chemistry .
Future Directions
3-Hydroxy fatty acids are intermediates in fatty acid biosynthesis and have been found to be converted to the omega-fatty acid by the enzyme CYP4F11 and then into dicarboxylic acids in vivo . They are used as biomarkers for fatty acid oxidative disorders of both the long- and short-chain 3-hydroxyacyl-CoA dehydrogenases . Polyhydroxyalkenoates, polyesters produced by bacteria fermentation, are used for carbon and energy storage and are of interest in studies regarding their synthesis, properties and mechanisms and are used as biodegradable plastics . Medium chain-length polyhydroxyalkenoate monomers such as 3-hydroxyoctanoic acid may have pharmaceutical properties .
properties
IUPAC Name |
methyl 3-hydroxyoctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBTAQRRDZDIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276098 | |
Record name | Methyl 3-hydroxyoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxyoctanoate | |
CAS RN |
7367-87-5, 85549-54-8 | |
Record name | Methyl 3-hydroxyoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7367-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-hydroxyoctanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-hydroxyoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-hydroxyoctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-HYDROXYOCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQU7C4XEV7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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